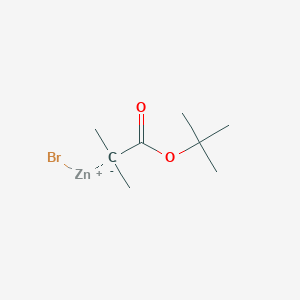
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile is an organic compound that features a pyridine ring substituted with an amino group at the 6th position and a fluorobenzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine, followed by N-protection and catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of mixed solvents such as alcohol and water, with acid catalysts to facilitate the nucleophilic substitution .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The method involves the use of cheaper raw materials and efficient catalytic systems. For example, the preparation of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester involves nucleophilic substitution in the presence of an acid catalyst, followed by catalytic hydrogenation and refining decoloration .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the fluorine atom can yield a variety of substituted benzonitriles.
Aplicaciones Científicas De Investigación
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Aminopyridin-3-yl)acrylate: Known for its photoisomerization properties.
3-(6-Aminopyridin-3-yl)benzamide: Used as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2).
9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one: A potent mTOR inhibitor for cancer treatment.
Uniqueness
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amino group and a fluorobenzonitrile moiety makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-(6-aminopyridin-3-yl)-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-8(6-14)5-10(11)9-2-4-12(15)16-7-9/h1-5,7H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWMNOLTSSMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329986.png)





